5-HT1B Receptor Selectivity Compared to Propranolol
In competitive radioligand binding assays using rat brain membranes, isamoltane demonstrated a 27-fold selectivity for 5-HT1B recognition sites (IC50 = 39 nmol/l) over 5-HT1A receptors (IC50 = 1070 nmol/l). This selectivity ratio (5-HT1A/5-HT1B = 27.4) is substantially higher than that measured for three comparator beta-adrenoceptor ligands under identical experimental conditions: propranolol (ratio = 2), oxprenolol (ratio = 3.5), and cyanopindolol (ratio = 8.7) [1].
| Evidence Dimension | 5-HT1B receptor selectivity ratio (5-HT1A IC50 / 5-HT1B IC50) |
|---|---|
| Target Compound Data | 27-fold selectivity; 5-HT1B IC50 = 39 nmol/l; 5-HT1A IC50 = 1070 nmol/l |
| Comparator Or Baseline | Propranolol: ratio = 2; Oxprenolol: ratio = 3.5; Cyanopindolol: ratio = 8.7 |
| Quantified Difference | 13.7× greater selectivity than propranolol; 7.8× greater than oxprenolol; 3.1× greater than cyanopindolol |
| Conditions | Rat brain membranes; [125I]ICYP binding to 5-HT1B sites; [3H]8-OH-DPAT binding to 5-HT1A sites |
Why This Matters
This 13.7-fold superior selectivity over propranolol enables cleaner pharmacological dissection of 5-HT1B-mediated effects with reduced confounding 5-HT1A receptor engagement.
- [1] Waldmeier PC, Williams M, Baumann PA, Bischoff S, Sills MA, Neale RF. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain. Naunyn Schmiedebergs Arch Pharmacol. 1988 Jun;337(6):609-620. View Source
